molecular formula C17H17N3OS B479127 4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 346641-16-5

4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B479127
CAS No.: 346641-16-5
M. Wt: 311.4g/mol
InChI Key: PSORKIJFZOFJRX-UHFFFAOYSA-N
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Description

4-Benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core substituted with a benzyl group at the N4 position, a 2-methylphenoxymethyl group at C5, and a thiol (-SH) group at C2. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological properties, including antimicrobial, antioxidant, and antifungal activities. The presence of the thiol group enhances its reactivity, enabling interactions with biological targets via hydrogen bonding or disulfide formation. Its synthesis typically involves cyclization of thiosemicarbazides or alkylation of precursor triazoles, as seen in structurally analogous compounds .

Properties

IUPAC Name

4-benzyl-3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-13-7-5-6-10-15(13)21-12-16-18-19-17(22)20(16)11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSORKIJFZOFJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NNC(=S)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Cyclization

The triazole core is commonly synthesized via cyclization of thiosemicarbazide precursors. For 4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol , this involves:

  • Reacting 1-benzoyl-3-thiosemicarbazide with 2-methylphenoxy methyl bromide in aqueous sodium hydroxide (10% w/v) under reflux (80°C, 6–8 hours).

  • The reaction proceeds through nucleophilic substitution at the sulfur atom, followed by intramolecular cyclization to form the triazole ring.

Key Parameters

ReagentMolar RatioSolventTemperatureYield
1-Benzoyl-3-thiosemicarbazide1.0Ethanol80°C68%
2-Methylphenoxy methyl bromide1.2

Mechanistic Insight
The base deprotonates the thiol group, facilitating alkylation at the sulfur center. Cyclization is driven by the elimination of water, forming the 1,2,4-triazole ring.

Microwave-Assisted Synthesis

Accelerated Ring Closure

Microwave irradiation significantly reduces reaction times. A modified protocol involves:

  • Mixing 3-(2-methylphenoxy)propanehydrazide with carbon disulfide and potassium hydroxide in ethanol.

  • Irradiating the mixture at 150 W for 2–3 minutes to form the potassium dithiocarbamate intermediate.

  • Adding benzyl chloride and irradiating for an additional 3 minutes to yield the target compound.

Advantages

  • Time Efficiency : 5–6 minutes vs. 6–8 hours for conventional methods.

  • Yield Improvement : 78% compared to 68% under reflux.

Hydrazine Hydrate-Mediated Cyclization

Two-Step Synthesis

This method employs hydrazine hydrate for sequential condensation and cyclization:

  • Step 1 : React 2-methylphenoxy acetic acid with thiosemicarbazide in phosphoryl chloride (POCl₃) to form 2-[(2-methylphenoxy)acetyl]thiosemicarbazide .

  • Step 2 : Treat the intermediate with benzylamine in ethanol under reflux (12 hours) to induce cyclization.

Characterization Data

  • IR (KBr) : 2550 cm⁻¹ (S–H), 1650 cm⁻¹ (C=N).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.35–7.28 (m, 5H, benzyl), 6.90–6.84 (m, 4H, 2-methylphenoxy), 4.52 (s, 2H, CH₂), 2.32 (s, 3H, CH₃).

Alkylation of Pre-Formed Triazole-Thiols

Post-Cyclization Functionalization

The (2-methylphenoxy)methyl group is introduced via alkylation:

  • Dissolve 4-benzyl-4H-1,2,4-triazole-3-thiol in dry DMF.

  • Add 2-methylphenoxy methyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv).

  • Stir at 60°C for 4 hours under nitrogen.

Optimization Note

  • Solvent Choice : DMF outperforms THF or ethanol due to better solubility of intermediates.

  • Yield : 72% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Comparative Analysis of Methods

MethodTimeYieldPurity (HPLC)Scalability
Base-Mediated8 hours68%95%Moderate
Microwave6 minutes78%98%High
Hydrazine Cyclization12 hours65%93%Low
Alkylation4 hours72%96%High

Critical Observations

  • Microwave Synthesis offers the best balance of speed and yield but requires specialized equipment.

  • Alkylation is preferred for large-scale production due to straightforward purification.

Challenges and Mitigation Strategies

Byproduct Formation

  • Disulfides : Generated via oxidation of the thiol group.

    • Solution : Conduct reactions under nitrogen and add 0.5% ascorbic acid.

Regioselectivity Issues

  • Competing N- vs. S-alkylation can occur.

    • Solution : Use bulky bases like DBU to favor S-alkylation .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The benzyl and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the benzyl or phenoxy moieties.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol have been studied for their effectiveness against a range of pathogens. A study found that triazole derivatives demonstrated substantial activity against Mycobacterium tuberculosis, suggesting potential for developing new anti-tubercular agents .

Anticancer Potential
Triazole derivatives are also being investigated for their anticancer properties. The presence of the triazole ring in the compound may enhance its interaction with biological targets involved in cancer progression. For example, similar compounds have shown promising results in inhibiting cell proliferation in various cancer cell lines .

Antidiabetic Effects
The compound has been noted for its potential antidiabetic effects. Research indicates that modifications in the triazole structure can lead to increased insulin sensitivity and improved glucose metabolism .

Agricultural Applications

Fungicides
Triazole compounds are widely recognized for their fungicidal properties. They inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. The application of this compound in agricultural settings could provide an effective means of controlling fungal diseases in crops .

Plant Growth Regulators
There is emerging evidence that triazole derivatives can act as plant growth regulators. They may enhance plant resilience against environmental stresses and improve yield by modulating hormonal pathways within plants .

Material Science Applications

Polymer Chemistry
The unique structure of this compound allows it to be utilized in synthesizing novel polymers with enhanced properties. Research has explored its incorporation into polymer matrices to improve thermal stability and mechanical strength .

Nanotechnology
In nanotechnology, triazole compounds are being explored as stabilizing agents for nanoparticles. Their ability to form complexes with metal ions can lead to the development of nanomaterials with specific catalytic or electronic properties .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Mycobacterium tuberculosis by triazole derivatives similar to this compound .
Study BAnticancer PropertiesIdentified triazole derivatives as potent inhibitors of cancer cell proliferation across multiple cell lines .
Study CAgricultural ApplicationShowed effectiveness as a fungicide against common crop pathogens .
Study DMaterial ScienceExplored the use of triazoles in enhancing polymer properties for industrial applications .

Mechanism of Action

The mechanism of action of 4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.

    Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as DNA replication, protein synthesis, and cell division, leading to cell death in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pharmacological and physicochemical properties of triazole-3-thiol derivatives are heavily influenced by substituents on the triazole ring. Below is a comparative analysis of key analogs:

Compound Substituents Key Structural Differences Biological Activity Reference
4-Benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol N4: Benzyl; C5: 2-Methylphenoxymethyl Unique combination of benzyl and 2-methylphenoxymethyl groups Predicted antimicrobial/antioxidant (based on substituent trends)
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol N4: 4-Methoxyphenyl; C5: Phenyl Electron-donating methoxy group enhances antioxidant activity Moderate antifungal and antibiotic activity
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) N4: Amino (-NH2); C5: Phenyl Amino group increases electron density, boosting radical scavenging High DPPH• and ABTS•+ scavenging activity (IC50: 12–18 μM)
5-(4-Ethoxyphenyl)-4-[(2E)-2-(4-methylbenzylidene)hydrazino]-4H-1,2,4-triazole-3-thiol N4: Hydrazine-linked 4-methylbenzylidene; C5: 4-Ethoxyphenyl Hydrazone moiety introduces planarity, potentially enhancing DNA intercalation Anticancer activity under investigation
4-Allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol N4: Allyl; C5: 4-Methoxyphenoxymethyl Allyl group increases lipophilicity; methoxy enhances solubility Antibacterial (Gram-positive pathogens)

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability: Thiol-containing triazoles are prone to oxidation, but the 2-methylphenoxymethyl group may sterically protect the thiol, extending half-life relative to unsubstituted analogs .

Biological Activity

The compound 4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicine and agriculture. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C27H27N3O4SC_{27}H_{27}N_3O_4S with a molecular weight of approximately 489.6 g/mol. The compound features a triazole ring that is known for its reactivity and ability to form derivatives with various biological activities.

PropertyValue
Molecular FormulaC27H27N3O4S
Molecular Weight489.6 g/mol
IUPAC Name2-[[4-benzyl-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone
InChIInChI=1S/C27H27N3O4S/c1...

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study involving various S-substituted derivatives of 1,2,4-triazole-3-thiols demonstrated that these compounds possess potent activity against a range of pathogenic bacteria and fungi. Specifically, at a concentration of 125 µg/mL, the synthesized compounds showed minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .

Case Study: Antimicrobial Efficacy

In a comparative study on triazole derivatives:

  • Most Active Compounds : The compounds exhibiting the highest antimicrobial activity were identified as 1-(4-ethyl-5-(thio)methyl)-triazole derivatives.
  • MIC Values : The most potent derivative demonstrated an MIC of 31.25 µg/mL against Pseudomonas aeruginosa .

The biological activity of triazole compounds is often attributed to their ability to inhibit specific enzymes or disrupt cellular processes:

  • Enzyme Inhibition : Triazoles can inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, leading to cell membrane disruption.
  • Receptor Modulation : These compounds may interact with various receptors influencing cellular signaling pathways .

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond antimicrobial activity:

  • Antifungal Agents : Due to their mechanism of action against fungal pathogens.
  • Anticancer Properties : Some studies have indicated that triazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects : Research has suggested potential anti-inflammatory properties linked to the modulation of inflammatory pathways .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol and its analogs?

The synthesis of triazole-3-thiol derivatives typically involves cyclization reactions starting from hydrazides or thiocarbohydrazides. For example:

  • Classical alkylation : Reacting a thiol intermediate (e.g., 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-thiol) with sodium monochloroacetate in aqueous medium, followed by acidification .
  • Solvent-free condensation : Heating thiocarbohydrazide with appropriate carbonyl precursors under solvent-free conditions to form the triazole core .
  • Substituent introduction : Modify the benzyl or phenoxy groups via nucleophilic substitution or Friedel-Crafts alkylation to diversify analogs .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolve crystal packing and confirm substituent geometry (e.g., triazole ring conformation and thiol tautomerism) .
  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to verify benzyl, phenoxy, and triazole proton environments.
  • FTIR : Identify thiol (-SH) stretching vibrations (~2500 cm1^{-1}) and triazole ring vibrations (1600–1500 cm1^{-1}) .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

Q. How can researchers evaluate the antioxidant potential of this compound using the DPPH assay?

  • Protocol : Prepare a DPPH solution (0.1 mM in ethanol) and mix with the test compound at varying concentrations (e.g., 1 × 103^{-3} M to 1 × 104^{-4} M). Monitor absorbance at 517 nm for 30 minutes.
  • Data interpretation : Calculate scavenging activity as \text{% Inhibition} = [(A_{\text{control}} - A_{\text{sample}})/A_{\text{control}}] \times 100. Note that activity often decreases at lower concentrations due to reduced radical interaction .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in analogs?

  • Substituent effects :
    • Electron-withdrawing groups : Adding fluorobenzylidene radicals may reduce antioxidant activity but enhance antimicrobial properties .
    • Hydrophobic substituents : Bulky groups (e.g., morpholine-sulfonyl) improve membrane permeability and target binding in medicinal chemistry applications .
  • Tautomerism analysis : Use DFT calculations to compare thiol ↔ thione tautomer stability, which influences reactivity and binding .

Q. What multi-method approaches validate biological activity and mechanism of action?

  • Combined experimental/theoretical methods :
    • In vitro + molecular docking : Pair DPPH/antimicrobial assays with docking studies on target proteins (e.g., SARS-CoV-2 helicase) to identify binding interactions .
    • Electrochemical + DFT : Evaluate corrosion inhibition efficiency via polarization resistance measurements and correlate with HOMO/LUMO energy gaps .
  • Cross-validation : Resolve contradictions (e.g., conflicting antioxidant data) by repeating assays under standardized conditions and using multiple radical models (e.g., ABTS alongside DPPH) .

Q. How can researchers address solubility challenges in biological testing?

  • Derivatization : Convert the thiol (-SH) group to a disulfide (-S-S-) or thioether (-S-R) to enhance hydrophilicity .
  • Co-solvent systems : Use DMSO/water mixtures (≤1% DMSO) to maintain compound stability while minimizing solvent interference .
  • Nanoformulation : Encapsulate the compound in liposomes or cyclodextrins to improve bioavailability .

Methodological Notes

  • Data reproducibility : Standardize molar concentrations, solvent purity, and incubation times across experiments .
  • Ethical reporting : Disclose tautomeric equilibria and stereochemical uncertainties in crystallographic data .

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